3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole
Description
The compound 3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole (molecular formula: C₂₂H₁₅Cl₃N₄S) is a 1,2,4-triazole derivative featuring:
- A 4-chlorophenyl group at position 2.
- A p-tolyl group (4-methylphenyl) at position 3.
- A (2,6-dichlorobenzyl)thio substituent at position 5.
This structural arrangement confers unique electronic and steric properties, making it a candidate for therapeutic applications such as antimicrobial or anticancer agents .
Properties
CAS No. |
476485-86-6 |
|---|---|
Molecular Formula |
C22H16Cl3N3S |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H16Cl3N3S/c1-14-5-11-17(12-6-14)28-21(15-7-9-16(23)10-8-15)26-27-22(28)29-13-18-19(24)3-2-4-20(18)25/h2-12H,13H2,1H3 |
InChI Key |
HLAYLJOVVBXCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorinated phenyl and benzyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, thioethers, and chlorinated aromatic compounds. Reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorinated groups can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties imparted by the triazole and chlorinated groups.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes. Detailed studies on the compound’s mechanism of action can provide valuable insights into its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Substituent Variations at Position 5 (Thioether Group)
The 2,6-dichlorobenzylthio group distinguishes the target compound from analogs with alternative aryl/alkylthio substituents. Key comparisons include:
Key Insights :
Substituent Variations at Position 4 (Aryl Group)
The p-tolyl group (4-methylphenyl) at position 4 contrasts with other aryl substituents:
Key Insights :
Structural Characterization
Biological Activity
The compound 3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole is a member of the triazole family, which has gained attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a triazole ring substituted with chlorophenyl and dichlorobenzyl groups. The presence of these functional groups is crucial for its biological efficacy.
| Property | Value |
|---|---|
| Molecular Weight | 446.78 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Crystallographic Data | Monoclinic, |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, the compound has shown effectiveness against various bacterial strains.
- Antibacterial Activity : Studies have demonstrated that triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to our compound have displayed remarkable selectivity against Bacillus subtilis , even those resistant to traditional antibiotics .
- Antifungal Activity : Triazoles are also known for their antifungal properties. Compounds within this class have been used to treat fungal infections by inhibiting ergosterol synthesis in fungal cell membranes.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. The presence of specific substituents on the triazole ring can enhance its efficacy against cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting cellular signaling pathways .
- Case Studies : In vitro studies have shown that compounds with similar structures exhibit dual anticancer activity by targeting multiple pathways involved in tumor growth .
Antioxidant Activity
Triazoles are also noted for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems.
- Mechanism : The antioxidant activity is attributed to the ability of the triazole ring to donate electrons and stabilize free radicals .
Research Findings
Several studies have been conducted to evaluate the biological activity of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their biological activities. The results indicated that specific structural modifications significantly enhanced their antimicrobial and anticancer activities .
- Comparative Analysis : A comparative analysis of different triazole derivatives showed that those containing halogen substituents exhibited superior antibacterial properties compared to their non-halogenated counterparts .
- In Vivo Studies : Animal model studies demonstrated that certain triazole derivatives could effectively reduce tumor size while exhibiting minimal toxicity to normal cells .
Table 2: Summary of Biological Activities
| Activity Type | Efficacy Level | Notes |
|---|---|---|
| Antibacterial | High | Effective against resistant strains |
| Antifungal | Moderate | Inhibits ergosterol synthesis |
| Anticancer | High | Induces apoptosis in cancer cells |
| Antioxidant | Significant | Scavenges free radicals |
Q & A
Q. Basic Characterization Techniques
- Spectroscopic Analysis :
- IR Spectroscopy : Identifies functional groups (e.g., C–S stretch at ~650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
- ¹H/¹³C NMR : Assigns chemical shifts for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and thioether linkages (δ 4.1–4.3 ppm) .
- X-ray Crystallography : Resolves 3D molecular geometry and confirms regiochemistry of substituents (e.g., dihedral angles between aromatic rings) .
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced Optimization Strategies
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) vs. homogeneous alternatives (e.g., K₂CO₃) to enhance thioether bond formation .
- Solvent Selection : Compare polar aprotic solvents (DMF, PEG-400) for solubility and reaction rate .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >80% yield, as demonstrated for analogous triazoles .
How to resolve contradictions between spectral data and expected structures?
Q. Advanced Data Analysis
- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups .
- Single-Crystal XRD : Use X-ray diffraction to resolve ambiguities in regiochemistry (e.g., triazole substitution patterns) .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian09 at B3LYP/6-31G* level) .
What computational methods predict the compound’s biological activity?
Q. Advanced Computational Approaches
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Prioritize compounds with binding energies < −8 kcal/mol .
- ADME Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP < 5 for oral bioavailability) .
How do structural modifications influence physicochemical and biological properties?
Q. Advanced Structure-Activity Relationship (SAR)
- Substituent Effects :
- Biological Testing : Compare MIC values against Candida albicans for analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .
Can alternative synthesis methods reduce environmental impact?
Q. Advanced Green Chemistry
- Microwave Synthesis : Achieve 85% yield in 30 minutes vs. 6 hours under conventional heating, minimizing solvent waste .
- Catalyst Recycling : Reuse Bleaching Earth Clay for up to 3 cycles without significant loss in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
